molecular formula C16H12FN5O2S B2482648 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide CAS No. 1170089-86-7

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2482648
CAS No.: 1170089-86-7
M. Wt: 357.36
InChI Key: TXZLXZYFFKDARS-UHFFFAOYSA-N
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Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12FN5O2S and its molecular weight is 357.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex chemical compounds, including those similar to N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylisoxazole-5-carboxamide, are fundamental aspects of chemical research aimed at understanding their properties and potential applications. Studies often explore novel synthetic routes and analytical techniques for characterizing such compounds, offering insights into their structural and physicochemical properties (McLaughlin et al., 2016).

Antibacterial Applications

Research into the antibacterial properties of compounds containing benzo[d]thiazol and pyrazolone moieties has demonstrated promising results against various bacterial strains. For instance, derivatives of benzo[d]thiazolyl substituted pyrazol-5-ones have shown significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests potential for developing new antibacterial agents from similar chemical frameworks (Palkar et al., 2017).

Anticancer Activity

Fluoro-containing derivatives of certain compounds, including those related to this compound, have been studied for their potential anti-lung cancer activities. The structural modification of these compounds, aimed at improving their pharmacological profiles, has been a key area of research, with some derivatives showing promising results in preclinical models of cancer (Hammam et al., 2005).

Tuberculosis Treatment

The design and synthesis of thiazole-aminopiperidine hybrid analogs have led to the discovery of new Mycobacterium tuberculosis GyrB inhibitors. These compounds, featuring structural elements akin to this compound, have shown activity against tuberculosis in vitro, highlighting the potential for further development into therapeutic agents (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Compounds with similar structures have been found to exhibit anti-inflammatory, antifungal, and anticancer activities .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential biological activities. It could also involve the development of derivatives with improved properties or activities .

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2S/c1-8-7-13(18-15(23)11-6-9(2)21-24-11)22(20-8)16-19-14-10(17)4-3-5-12(14)25-16/h3-7H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZLXZYFFKDARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(C=CC=C4S3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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